molecular formula C13H12N4OS B8378749 2-Amino-4-(m-methoxyphenyl)-6-(methylthio)-pyrimidine-5-carbonitrile

2-Amino-4-(m-methoxyphenyl)-6-(methylthio)-pyrimidine-5-carbonitrile

Cat. No. B8378749
M. Wt: 272.33 g/mol
InChI Key: SGVYXEXBMPSNPG-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

From 3-methoxybenzoylacetonitrile with sodium hydride, carbon disulphide and methyl iodide in DMSO. Then treatment with guanidine nitrate and triethylamine in DMF. EI-MS m/e (%): 272 (M+, 96), 271 ([M—H]+, 100), 257 ([M—CH3]+, 25).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
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0 (± 1) mol
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solvent
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6]([CH2:8][C:9]#[N:10])=O.[H-].[Na+].CI.[N+]([O-])(O)=O.[NH2:22][C:23]([NH2:25])=[NH:24].[CH3:26][S:27]([CH3:29])=O>CN(C=O)C.C(N(CC)CC)C.C(=S)=S>[NH2:24][C:23]1[N:25]=[C:6]([C:5]2[CH:11]=[CH:12][CH:13]=[C:3]([O:2][CH3:1])[CH:4]=2)[C:8]([C:9]#[N:10])=[C:26]([S:27][CH3:29])[N:22]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)CC#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)C1=CC(=CC=C1)OC)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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